4-Fluoro-alpha-pyrrolidinopentiophenone (hydrochloride)

Catalog No.
S1536280
CAS No.
850352-31-7
M.F
C15H21ClFNO
M. Wt
285.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-alpha-pyrrolidinopentiophenone (hydrochlo...

CAS Number

850352-31-7

Product Name

4-Fluoro-alpha-pyrrolidinopentiophenone (hydrochloride)

IUPAC Name

1-(4-fluorophenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride

Molecular Formula

C15H21ClFNO

Molecular Weight

285.78 g/mol

InChI

InChI=1S/C15H20FNO.ClH/c1-2-5-14(17-10-3-4-11-17)15(18)12-6-8-13(16)9-7-12;/h6-9,14H,2-5,10-11H2,1H3;1H

InChI Key

AMFRIEAESKCIAF-UHFFFAOYSA-N

SMILES

CCCC(C(=O)C1=CC=C(C=C1)F)N2CCCC2.Cl

Synonyms

4-fluoro-α-PVP;4-fluoro-α-2-(1-pyrrolidinyl)-Valerophenone

Canonical SMILES

CCCC(C(=O)C1=CC=C(C=C1)F)N2CCCC2.Cl

α-Pyrrolidinopentiophenone (α-PVP;) is an analog of pyrovalerone, a known monoamine transport inhibitor that prevents the reuptake of dopamine and norepinephrine. 4-fluoro-α-PVP is an isomer of α-PVP characterized by the addition of a fluorine group at the 4 position of the phenyl ring. The biochemical, physiological, and toxicological properties of this compound have not been determined. This product is intended for forensic and research applications.

4-Fluoro-alpha-pyrrolidinopentiophenone (4-F-PVP) hydrochloride (CAS 850352-31-7) is a halogenated synthetic cathinone and pyrovalerone derivative utilized extensively as a certified reference material and pharmacological probe . Functioning as a potent monoamine transporter inhibitor, it serves as a critical benchmark in forensic toxicology, neurochemical assays, and structure-activity relationship (SAR) studies. The hydrochloride salt form is specifically procured for its high aqueous solubility and long-term stability in analytical matrices, ensuring reliable calibration in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows .

Substituting 4-F-PVP with its non-fluorinated parent compound, alpha-PVP, or structurally related cathinones fundamentally compromises assay integrity [1]. In forensic screening, the para-fluoro substitution shifts the precursor ion mass and alters retention times, making 4-F-PVP indispensable for resolving isomeric and isobaric interferences in complex biological matrices. Furthermore, in in vitro pharmacological models, the halogenation alters the lipophilicity, membrane fluidity dynamics, and cytotoxic profile of the compound [2]. Consequently, data derived from alpha-PVP or other unfluorinated analogs cannot be accurately extrapolated to predict the behavior or detectability of 4-F-PVP, necessitating the procurement of the exact fluorinated standard [1].

Precursor Ion Mass Shift for Unambiguous LC-MS/MS Resolution

The introduction of the fluorine atom at the para position of the phenyl ring shifts the protonated precursor ion [M+H]+ to m/z 250.1 for 4-F-PVP, compared to m/z 232.1 for the unfluorinated alpha-PVP baseline [1]. This +18 Da mass shift, coupled with unique product ion transitions during collision-induced dissociation, provides unambiguous differentiation in targeted toxicological screening.

Evidence DimensionPrecursor Ion Mass [M+H]+
Target Compound Datam/z 250.1 (4-F-PVP)
Comparator Or Baselinem/z 232.1 (alpha-PVP)
Quantified Difference+18 Da mass shift
ConditionsESI+ LC-MS/MS toxicological screening

Essential for forensic laboratories requiring exact mass calibration to prevent false positives when screening for pyrovalerone derivatives.

Enhanced Cytotoxicity and Membrane Fluidity Alteration

In comparative in vitro assays utilizing SH-SY5Y neuroblastoma cells, 4-F-PVP demonstrates a more pronounced maximal cytotoxicity regarding mitochondrial activity and cell membrane integrity compared to the five-carbon alpha-PVP [1]. The halogenation alters the compound's interaction with the interior part of the plasma membrane, significantly changing membrane fluidity dynamics at equivalent micromolar concentrations.

Evidence DimensionMaximal Cytotoxicity (Mitochondrial Activity)
Target Compound DataPronounced reduction in cell viability and membrane integrity
Comparator Or Baselinealpha-PVP (lower maximal cytotoxicity)
Quantified DifferenceStatistically significant increase in maximal cytotoxic effect
ConditionsSH-SY5Y neuroblastoma cell line (MTT assay)

Crucial for neurotoxicologists selecting reference compounds to accurately model the structure-toxicity relationships of halogenated versus non-halogenated synthetic cathinones.

Aqueous Solubility and Matrix Stability of the Hydrochloride Salt

Procuring 4-F-PVP as a hydrochloride salt rather than a freebase ensures complete dissolution in aqueous buffers and mobile phases used in high-performance liquid chromatography (HPLC) . The HCl salt form prevents the rapid volatilization and oxidative degradation typically observed in freebase pyrrolidinophenones, extending the shelf-life of the reference standard in laboratory environments.

Evidence DimensionAqueous Solubility and Oxidative Stability
Target Compound DataHigh aqueous solubility, stable for long-term storage
Comparator Or Baseline4-F-PVP freebase (prone to volatilization and poor aqueous solubility)
Quantified DifferenceOrders of magnitude higher aqueous solubility and extended shelf-life
ConditionsStandard laboratory storage and aqueous buffer preparation

Ensures reproducible concentration curves and long-term reliability for laboratories utilizing the compound as a quantitative analytical standard.

Certified Reference Material for Forensic LC-MS/MS Toxicology

Due to its unique m/z 250.1 precursor ion and distinct fragmentation pattern, 4-F-PVP HCl is critical for calibrating LC-MS/MS and GC-MS instruments in forensic labs. It enables the accurate identification and quantification of fluorinated cathinones in complex biological matrices, preventing misidentification with alpha-PVP [2].

In Vitro Neurotoxicity and Membrane Fluidity Assays

Leveraging its enhanced interaction with plasma membranes compared to alpha-PVP, 4-F-PVP is utilized in SH-SY5Y cell models to study the structure-activity relationships of halogenated psychoactive substances and their impact on mitochondrial viability [1].

Monoamine Transporter Pharmacology Research

As a potent inhibitor of dopamine and norepinephrine transporters, 4-F-PVP HCl is employed in competitive binding assays and reuptake inhibition models to map the pharmacological effects of para-phenyl substitutions on pyrovalerone derivatives [2].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

285.1295701 g/mol

Monoisotopic Mass

285.1295701 g/mol

Heavy Atom Count

19

UNII

TQ3P60HMQA

Dates

Last modified: 04-14-2024
1.Heron, C.,Costentin, J., and Bonnet, J.J. Evidence that pure uptake inhibitors including cocaine interact slowly with the dopamine neuronal carrier. Eur. J. Pharmacol. 264(3), 391-398 (1994).

Explore Compound Types